molecular formula C64H121N3O21 B13822009 GM3-Ganglioside

GM3-Ganglioside

Cat. No.: B13822009
M. Wt: 1268.7 g/mol
InChI Key: YFWFATFYEDEDLW-ALBXJJCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GM3-Ganglioside is a fundamental monosialylated glycosphingolipid present in the cell membranes of all vertebrates and serves as a essential biosynthetic precursor for more complex gangliosides . This reagent is provided as a highly pure, structurally defined compound to support rigorous scientific investigation. Research into GM3 spans multiple disciplines due to its modulation of key cellular signaling pathways. In oncology, GM3 is a prioritized cancer antigen and its overexpression has been correlated with certain cancers . It has been shown to inhibit the activity of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) . In metabolic research, GM3 plays a role in insulin resistance, and its levels in serum and adipose tissue are linked to the pathogenesis of metabolic syndrome and type 2 diabetes . Furthermore, GM3 is a subject of study in neurology, as gangliosides are highly abundant in the nervous system and crucial for brain health, with changes in their profiles observed in aging and neurodegenerative conditions . The biological activity of GM3 is highly dependent on its ceramide structure, particularly the fatty acyl chain length and modification. Different GM3 molecular species can act as either pro- or anti-inflammatory endogenous ligands for Toll-like receptor 4 (TLR4), influencing innate immune responses . For instance, very long-chain fatty acid (VLCFA) GM3 variants can enhance TLR4 activation, while long-chain fatty acid (LCFA) variants can suppress it . This product is sourced and manufactured to ensure consistent performance in a variety of research applications, including but not limited to studies of cell membrane dynamics, signal transduction, immunology, and lipidomics. It is presented as a powder for reconstitution and must be stored at -20°C. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C64H121N3O21

Molecular Weight

1268.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tricosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C64H118N2O21.H3N/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-26-28-30-32-34-36-38-51(74)66-45(46(71)37-35-33-31-29-27-25-17-15-13-11-9-7-5-2)43-82-61-56(78)55(77)58(50(42-69)84-61)85-62-57(79)60(54(76)49(41-68)83-62)87-64(63(80)81)39-47(72)52(65-44(3)70)59(86-64)53(75)48(73)40-67;/h35,37,45-50,52-62,67-69,71-73,75-79H,4-34,36,38-43H2,1-3H3,(H,65,70)(H,66,74)(H,80,81);1H3/b37-35+;/t45-,46+,47-,48+,49+,50+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62-,64-;/m0./s1

InChI Key

YFWFATFYEDEDLW-ALBXJJCDSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N

Origin of Product

United States

Preparation Methods

Semisynthetic Preparation from Complex Gangliosides

One classical approach involves the selective hydrolysis of more complex gangliosides such as GM1, GD1a, GD1b, and GT1b, which are more abundant in biological materials. However, direct hydrolysis under strongly acidic conditions (pH < 3) is impractical because the sialic acid-galactose bond is cleaved first, preventing selective isolation of GM3.

A patented method (WO2000035932A1) describes a semisynthetic process starting from gangliosides with more complex structures such as GM1 or GD1b. The process involves:

  • Conversion of the starting ganglioside sodium salt into its acid form by passing through an ion-exchange resin (AG 50 in H+ form) in anhydrous dimethyl sulfoxide (DMSO).
  • Formation of an inner ester intermediate by treatment with dicyclohexylcarbodiimide (DCC) at room temperature.
  • Acid-catalyzed cleavage of the inner ester at 70°C in anhydrous DMSO with sulfuric acid to yield GM3.
  • Neutralization, precipitation with cold acetonitrile, filtration, drying, and dialysis to purify GM3.

Yields reported for inner ester formation and subsequent GM3 isolation are high, e.g., 9.7 g of GM1 inner ester from 10 g GM1, and efficient conversion to GM3 under the described conditions.

Table 1. Semisynthetic Preparation from GM1 and GD1b

Step Starting Material Reagents/Conditions Product Yield
1 GM1 sodium salt Ion-exchange resin (H+ form), DMSO GM1 acid form Quantitative
2 GM1 acid form Dicyclohexylcarbodiimide, RT, 1 h GM1 inner ester 97%
3 GM1 inner ester H2SO4 (0.25 M in DMSO), 70°C, 30 min GM3 High yield
4 GD1b sodium salt Similar procedure GD1b inner ester High yield
5 GD1b inner ester Acid hydrolysis as above GM3 High yield

This method provides a practical route to GM3 from natural gangliosides, avoiding total synthesis complexities.

Chemoenzymatic Total Synthesis

Chemoenzymatic synthesis combines chemical synthesis of key intermediates with enzymatic glycosylation steps, offering high regio- and stereoselectivity and the ability to introduce diverse sialic acid forms and fatty acyl chains.

A recent study (2021) developed an improved chemoenzymatic method involving:

  • Chemical synthesis of lactosyl sphingosine (LacβSph) from inexpensive L-serine derivatives.
  • One-pot multienzyme (OPME) sialylation systems using enzymes such as PmNanA (N-acetylneuraminic acid aldolase), NmCSS (CMP-sialic acid synthetase), and PmST3 (sialyltransferase) to convert LacβSph and sialic acid precursors (e.g., ManNAc, ManNGc) into GM3 sphingosines with various sialic acid forms.
  • Installation of fatty acyl chains via chemical acylation (e.g., coupling with palmitoyl chloride) in the final step.

This method allows efficient synthesis of a library of GM3 gangliosides containing natural and modified sialic acids (fluorinated, azido, diazirine-substituted) and diverse fatty acyl chains with high yields (up to 95% for sialylation step).

Table 2. Chemoenzymatic Synthesis Yields for GM3 Sphingosines

Sialic Acid Precursor GM3 Sphingosine Product Yield (%)
ManNAc (Neu5Ac) Neu5Acα2–3LacβSph 95
ManNGc (Neu5Gc) Neu5Gcα2–3LacβSph 87
Modified ManNAc (e.g., azido, fluorine) Corresponding GM3 derivatives High

This approach is scalable and versatile, enabling preparative-scale production of structurally diverse GM3 gangliosides.

Total Chemical Synthesis

Total chemical synthesis of GM3 involves stepwise construction of the trisaccharide moiety and coupling with ceramide derivatives. Key features of this method include:

  • Preparation of lactosyl acceptor as an anomeric mixture to minimize synthetic steps.
  • Regio- and stereoselective sialylation using neuraminyl donors to form the GM3 trisaccharide.
  • Glycosidic coupling of the GM3 trisaccharide trichloroacetimidate derivative with protected ceramide.
  • Purification by preparative high-performance liquid chromatography (HPLC).

This method yields optically pure and nearly homogeneous GM3 with minimal variation in sphingosine base and fatty acyl groups. The total synthesis typically requires about nine steps, with an overall yield around 2.4% (based on starting materials), but it is suitable for producing research quantities.

Table 3. Summary of Total Chemical Synthesis Steps

Step Description Key Reagents/Conditions
1 Preparation of lactosyl acceptor Chemical synthesis, anomeric mixture
2 Sialylation to form GM3 trisaccharide Neuraminyl donor, regioselective coupling
3 Glycosidic coupling with ceramide derivative Trichloroacetimidate intermediate, HPLC purification
4 Deprotection and purification Standard organic synthesis techniques

This method is advantageous for producing analogs and derivatives and allows control over sphingosine and fatty acid variations.

Preparation of GM3 Derivatives

Additional methods have been developed to prepare GM3 derivatives such as deacetyl-GM3, lyso-GM3, and deacetyl-lyso-GM3 using chemical modifications starting from GM3. These methods achieve high yields and are useful for biological studies requiring modified gangliosides.

Comparative Analysis of Preparation Methods

Method Starting Material Key Features Advantages Limitations
Semisynthetic from complex gangliosides Natural GM1, GD1b Acid hydrolysis of inner esters High yield, uses natural materials Requires complex starting gangliosides, harsh conditions
Chemoenzymatic synthesis Chemical LacβSph, sialic acid precursors Enzymatic sialylation, chemical acylation High regio/stereoselectivity, structural diversity, scalable Requires enzyme availability, multistep synthesis
Total chemical synthesis Chemical building blocks Stepwise chemical glycosylation and coupling Control over structure, analog synthesis Low overall yield, labor-intensive
Chemical modification of GM3 GM3 Deacetylation, lyso-derivatives High yield, useful for derivatives Requires pure GM3, limited to modifications

Chemical Reactions Analysis

Types of Reactions: GM3-Ganglioside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. One notable reaction is the glycosylation of the ceramide backbone to form more complex gangliosides . Additionally, this compound can be oxidized or reduced to modify its functional groups and enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include glycosylation promoters (e.g., Lewis acids), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the desired products.

Major Products Formed: The major products formed from the reactions of this compound include more complex gangliosides, such as GM1 and GD1, which are synthesized through additional glycosylation steps . These complex gangliosides have distinct biological functions and are important components of cell membranes.

Scientific Research Applications

Cancer Therapy

Mechanisms of Action
GM3-ganglioside has been identified as a tumor-associated carbohydrate antigen with potential applications in cancer immunotherapy. Studies indicate that GM3 can inhibit tumor cell growth through mechanisms such as anti-angiogenesis and modulation of signaling pathways involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) signaling pathway .

Case Studies

  • GM3NPhAc Vaccine : Modified derivatives of GM3, such as GM3NPhAc, have shown enhanced immunogenicity and are being explored as candidates for anti-tumor vaccines. Clinical trials have demonstrated that these vaccines can elicit strong immune responses against tumors expressing GM3 .
  • NGcGM3/VSSP Vaccine : Another promising candidate is the NGcGM3 ganglioside conjugated with very small proteoliposomes (VSSP), which has shown efficacy in clinical trials for various cancers .

Metabolic Disorders

Regulation of Insulin Signaling
Research has indicated that this compound plays a complex role in insulin signaling and metabolic regulation. Increased levels of GM3 have been associated with insulin resistance in obesity and diabetes models .

Case Studies

  • Dietary Supplementation : In animal studies, dietary supplementation with gangliosides has improved metabolic parameters and cognitive function in models of GM3 synthase deficiency (GM3SD), highlighting its potential role in managing metabolic disorders .

Neuroprotection and Neuroregeneration

Neurite Outgrowth Enhancement
this compound has been shown to promote neurite outgrowth, suggesting its potential for neuroprotective applications. This property is particularly relevant for conditions involving nerve injury or neurodegeneration .

Case Studies

  • Neurodegenerative Diseases : In models of Alzheimer's disease and other neurodegenerative conditions, GM3 supplementation has demonstrated beneficial effects on neuronal recovery and function .

Immunotherapy

Modulation of Immune Responses
this compound exhibits immunomodulatory properties by influencing Toll-like receptor (TLR) signaling pathways. Depending on its fatty acid composition, GM3 can act as either a pro-inflammatory or anti-inflammatory agent .

Case Studies

  • Inflammatory Conditions : Research indicates that specific GM3 species can modulate cytokine production in macrophages, offering insights into their potential use in treating inflammatory diseases .

Data Table: Summary of Applications

Application AreaMechanism/EffectCase Study Example
Cancer TherapyInhibition of tumor growth; immunogenicityGM3NPhAc vaccine; NGcGM3/VSSP vaccine
Metabolic DisordersRegulation of insulin signaling; improvement in metabolismDietary supplementation in GM3 synthase deficiency
NeuroprotectionPromotion of neurite outgrowthEffects observed in Alzheimer's disease models
ImmunotherapyModulation of TLR signaling; cytokine productionImpact on inflammatory responses in macrophages

Comparison with Similar Compounds

Key Features:

  • Structure : Ceramide (d18:1 sphingosine and variable fatty acyl chains) + β1-4-linked galactose + α2-3-linked sialic acid .
  • Biosynthesis : Synthesized from lactosylceramide via GM3 synthase (ST3Gal-V) .
  • Abundance : The most abundant ganglioside in human serum (average 397.4 fmol in healthy individuals), followed by GD3 (235.9 fmol) and GM2 (203.1 fmol) .
  • Functional Roles :
    • Modulates cell differentiation (e.g., induces megakaryocytic lineage in K562 leukemia cells) .
    • Regulates signaling pathways (e.g., ERK phosphorylation in lymphocytes) .
    • Acts as an antiangiogenic agent by suppressing VEGF and GD1a activity .
    • Linked to metabolic syndrome through TLR4 interactions .

Functional Contrasts

Angiogenesis Regulation:
  • GM3 : Suppresses VEGF-induced endothelial cell proliferation and migration by inhibiting VEGFR-2/Akt phosphorylation .
  • GD1a : Promotes angiogenesis; its effects are counteracted by GM3 .
Cancer Biology:
  • GM3: Overexpression inhibits tumor growth (e.g., reduces melanoma metastasis) .
  • GD3: Upregulated in cancers (e.g., neuroblastoma, melanoma) and associated with poor prognosis .
Cell Differentiation:
  • GM3 : Drives megakaryocytic differentiation in K562 cells .
  • GD3 : Promotes neural stem cell differentiation .
Metabolic Regulation:
  • GM3 : Elevated serum GM3(d18:1-16:0) correlates with insulin resistance and metabolic syndrome .
  • GM2 : Accumulates in GM2-gangliosidosis, causing neurodegeneration .

Disease Associations

Ganglioside Disease Link Mechanism References
GM3 Metabolic syndrome, lymphoma TLR4 activation; altered serum molecular species
GM2 GM2-gangliosidosis (Tay-Sachs, Sandhoff) HEXA/B deficiency leading to lysosomal storage
GD3 Melanoma, neuroblastoma Enhances tumor cell migration and invasion
GD1a Angiogenesis-driven cancers Stimulates endothelial cell proliferation

Molecular Species-Specific Effects

GM3’s biological activity varies with its fatty acyl composition:

  • GM3(d18:1-16:0) : Predominant in serum; linked to insulin resistance .
  • GM3(d18:1-24:1) : Elevated in lymphoma patients .
  • α-hydroxy-GM3 : Enhanced TLR4 binding, exacerbating metabolic inflammation .

Q & A

Basic: What analytical methods are recommended for structural characterization of GM3-ganglioside?

GM3's structural elucidation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, focus on resolving the sialic acid (Neu5Ac) linkage (α2-3 to galactose) and ceramide lipid tail conformation using 2D experiments (e.g., NOESY, TOCSY) . MS (MALDI-TOF or ESI-MS) confirms molecular weight and ceramide composition. Cross-validate findings with molecular dynamics (MD) simulations to model membrane-bound conformations .

Advanced: What are the key methodological challenges in synthesizing this compound for in vitro studies?

Chemical synthesis faces hurdles in stereoselective sialylation due to Neu5Ac’s tertiary anomeric center. Enzymatic approaches using recombinant sialyltransferases (e.g., ST3Gal-V) improve regioselectivity but require optimized lipid acceptor substrates. A hybrid strategy combines chemical synthesis of glycan precursors with enzymatic sialylation, followed by ceramide coupling via Schmidt glycosylation . Purity must be confirmed via HPLC and MS to avoid confounding biological assays.

Basic: How does this compound participate in cellular signaling pathways?

GM3 modulates epidermal growth factor receptor (EGFR) signaling by clustering with cholesterol in lipid rafts, inhibiting receptor dimerization and downstream MAPK activation. In cancer models, GM3 overexpression correlates with suppressed EGFR-driven migration . Experimental validation involves lipid raft isolation (e.g., detergent-resistant membrane fractionation) and co-immunoprecipitation assays to assess EGFR-GM3 interactions .

Advanced: How can molecular dynamics (MD) simulations resolve contradictions in GM3’s membrane presentation?

Conflicting NMR and crystallographic data on GM3’s headgroup orientation arise from environmental differences (e.g., micelles vs. bilayers). MD simulations using the GLYCAM06 force field in explicit lipid bilayers (e.g., DMPC) reveal that membrane anchoring restricts Neu5Ac mobility, favoring a "closed" conformation. Compare simulations with experimental NOE correlations and deuterium order parameters to validate models .

Basic: What protocols are effective for extracting this compound from mammalian tissues?

Extraction involves homogenization in chloroform:methanol (2:1), followed by Folch partitioning to remove proteins. GM3 is enriched via anion-exchange chromatography (DEAE-Sephadex) and purified using silica gel chromatography. Quantify via HPTLC with resorcinol staining or anti-GM3 monoclonal antibodies (e.g., DH2) .

Advanced: How should researchers address discrepancies in GM3’s role across tumor models?

Contradictory reports (e.g., GM3 as pro- vs. anti-metastatic) may stem from cell-type-specific glycosylation patterns or ceramide composition. Design experiments controlling for:

  • Ganglioside extraction protocols (avoid degradation).
  • Ceramide chain length (C18:0 vs. C24:1) via LC-MS.
  • Use isogenic cell lines with CRISPR-mediated GM3 synthase (ST3Gal5) knockout to isolate effects .

Advanced: What experimental strategies validate GM3’s functional interactions in vivo?

Generate transgenic mouse models with tissue-specific ST3Gal5 deletion. Combine lipidomics (LC-MS/MS) with histopathology to assess GM3 depletion effects. For receptor binding studies, employ surface plasmon resonance (SPR) with immobilized GM3 and recombinant proteins (e.g., Siglec-7) to quantify affinity .

Basic: Which quantitative methods are reliable for GM3 detection in biological samples?

High-sensitivity approaches include:

  • LC-MS/MS with multiple reaction monitoring (MRM) for ceramide-specific ions.
  • ELISA using anti-GM3 antibodies (e.g., GMR6).
  • Metabolic labeling with 14^{14}C-galactose followed by autoradiography .

Advanced: How does 9-O-acetylation of GM3’s sialic acid impact its biological activity?

9-O-acetylation blocks interactions with Siglec receptors but enhances binding to certain pathogens (e.g., influenza virus). Synthesize 9-O-acetyl-GM3 via enzymatic acetylation using CASD1 transfection. Validate structural changes via 1^{1}H-NMR (δ 1.8–2.1 ppm for acetyl protons) and functional assays (e.g., viral adhesion inhibition) .

Advanced: How can multi-omics approaches elucidate GM3’s role in disease mechanisms?

Integrate lipidomics (GM3 levels), transcriptomics (ST3Gal5 expression), and proteomics (receptor clustering) in patient cohorts. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify GM3-associated networks. Cross-reference with clinical outcomes to establish biomarker potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.